4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine
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Description
4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a thiophene group and a dimethylsulfamoyl moiety, which may contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways related to disease processes.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in treating infections.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Biological Activity | Details |
---|---|
Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction. |
Antimicrobial Properties | Demonstrated activity against various bacterial strains in vitro. |
Enzyme Inhibition | Inhibits specific kinases involved in cancer progression, showing promise as a multi-targeted therapy. |
Anticancer Studies
Recent studies have evaluated the anticancer potential of this compound. For instance, in vitro assays revealed that the compound significantly reduces cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Studies
Research has also highlighted the antimicrobial properties of this compound. It was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition Studies
In a recent kinase panel assay, this compound was found to inhibit several kinases associated with cancer progression, including DYRK1A and CK1δ. These findings indicate that the compound could serve as a lead for developing multi-targeted anticancer therapies.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation (IC50 = 25 µM). Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
-
Case Study 2: Antimicrobial Activity
- In trials against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
Properties
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-8-10-3-5-13-12(7-10)11-4-6-18-9-11/h3-7,9,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSSYPJOQSSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.